molecular formula C5H6O2 B009660 5-Methyl-2(5H)-furanone CAS No. 591-11-7

5-Methyl-2(5H)-furanone

Cat. No.: B009660
CAS No.: 591-11-7
M. Wt: 98.1 g/mol
InChI Key: BGLUXFNVVSVEET-UHFFFAOYSA-N
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Description

5-Methyl-2(5H)-furanone, also known as 5-Methyl-2-furanone, is an organic compound with a furan ring structure. It is a colorless liquid with a sweet, caramel-like odor. This compound is commonly found in various natural products and is used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common method involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furan ring.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of a solid acid catalyst, such as zeolites, to facilitate the dehydration reaction. The reaction is carried out at elevated temperatures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 5-methyl-2-furanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the furan ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms. For example, bromination using bromine in the presence of a catalyst can yield 5-bromo-2(5H)-furanone.

Major Products Formed:

  • Oxidation: 5-Methyl-2-furancarboxylic acid
  • Reduction: 5-Methyl-2-furanol
  • Substitution: 5-Bromo-2(5H)-furanone

Scientific Research Applications

5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in medicinal formulations.

    Industry: this compound is widely used in the flavor and fragrance industry to impart a sweet, caramel-like aroma to products.

Comparison with Similar Compounds

  • 2-Furanone
  • 2-Methyl-2(5H)-furanone
  • 5-Hydroxy-2(5H)-furanone

Comparison: 5-Methyl-2(5H)-furanone is unique due to its specific methyl substitution at the 5-position of the furan ring. This substitution imparts distinct chemical and physical properties, such as its characteristic sweet aroma. Compared to 2-Furanone, which lacks the methyl group, this compound exhibits enhanced stability and a more pronounced fragrance. Similarly, 2-Methyl-2(5H)-furanone and 5-Hydroxy-2(5H)-furanone have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-methyl-2H-furan-5-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
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Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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CAS No.

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 5-methylfuran-2(5H)-one
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-methyl-2(5H)-furanone?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes to this compound have been explored. One straightforward approach utilizes lactic acid as a starting material. [] Researchers have successfully synthesized optically active 3-alkyl-5-methyl-2(5H)-furanones from lactic acid. [, ] This method involves aldol condensation with (R)- or (S)-O-tetrahydropyranyl lactal, followed by β-elimination. [, ] Other approaches include de novo synthesis starting from simple building blocks. [] One such synthesis utilizes ring-closing metathesis as a key step to construct the furanone ring. []

Q3: What spectroscopic data can be used to characterize this compound?

A3: Various spectroscopic techniques are employed for the characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify the compound in complex mixtures, relying on its characteristic mass fragmentation pattern. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure and stereochemistry. [, , , ]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, a convenient three-step synthesis of 3-alkyl-5-methyl-2[5H]furanones, including this compound, has been reported. [] This method involves a domino primary alcohol oxidation-Wittig reaction, followed by acid-catalyzed lactonization and isomerization. [] This approach offers a practical alternative for obtaining this class of compounds. []

Q5: What are the known biological activities of this compound?

A5: this compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Studies have demonstrated its efficacy against pathogens such as Bacillus cereus, Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Q6: Has this compound been investigated for other biological activities?

A6: Yes, a derivative of this compound, acaterin (3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone), isolated from Pseudomonas sp. A92, demonstrated inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT). [] ACAT plays a role in cholesterol esterification, making it a potential target for managing cholesterol levels. []

Q7: How does the presence of a methyl group at the 5-position influence the reactivity of this compound?

A7: Theoretical studies investigating the thermal decomposition of 2(3H) and 2(5H) furanones highlighted the impact of methyl substitution. [] While the methyl group has minimal influence at other positions, its presence at the 5-position in 2(5H)-furanone enables a specific hydrogen atom transfer pathway. [] This transfer leads to the formation of 2,4-pentadienoic acid, a doubly unsaturated carboxylic compound. []

Q8: What are the degradation products of this compound?

A8: While specific degradation products of this compound are not extensively discussed in the provided literature, related research sheds light on the degradation of similar furanone compounds. For instance, studies on the degradation of dehydroascorbic acid identified 3,4-dihydroxy-5-methyl-2(5H)-furanone and 2-furancarboxylic acid as degradation products. [] This information suggests potential degradation pathways for this compound, highlighting the need for further investigation into its stability and degradation products under various conditions.

Q9: What analytical methods are used to quantify this compound?

A9: Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used for quantifying this compound. [] The internal standard method, employing a known amount of a similar compound, ensures accurate and precise quantification. []

Q10: How is the quality of this compound ensured during synthesis and application?

A10: While specific quality control measures for this compound are not explicitly mentioned in the provided research, standard practices in organic synthesis and analytical chemistry apply. Purification techniques like chromatography are crucial to isolate the target compound and ensure its purity. [, ] Spectroscopic methods, including NMR and MS, confirm the compound's identity and purity. [, , , , ] For applications, establishing appropriate storage conditions and conducting stability studies are essential to maintain the compound's quality over time.

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